molecular formula C6H12NNaO3S B13845879 Cyclamic Acid-d11 Sodium Salt

Cyclamic Acid-d11 Sodium Salt

Cat. No.: B13845879
M. Wt: 212.29 g/mol
InChI Key: UDIPTWFVPPPURJ-YSKAWFRQSA-M
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Description

Cyclamic Acid-d11 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cyclamic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclamic Acid-d11 Sodium Salt is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide. The deuterium-labeled version involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the complete incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and maintaining stringent reaction conditions to achieve high purity and yield. The final product is then purified and crystallized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Cyclamic Acid-d11 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.

    Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclamic Acid-d11 Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of cyclamate and related compounds.

    Biology: Employed in metabolic studies to trace the pathways of cyclamate metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclamate.

    Industry: Used in the food and beverage industry as a reference material for quality control and testing of artificial sweeteners.

Mechanism of Action

The mechanism of action of Cyclamic Acid-d11 Sodium Salt involves its role as a stable isotope-labeled compound. It acts as a tracer in various analytical techniques, allowing researchers to monitor the behavior of cyclamate in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry. The compound does not exert any biological effects on its own but serves as a valuable tool in research.

Comparison with Similar Compounds

Cyclamic Acid-d11 Sodium Salt can be compared with other stable isotope-labeled compounds such as:

    Cyclamic Acid-d4 Sodium Salt: Another deuterium-labeled version with fewer deuterium atoms.

    Cyclamic Acid-d11 Calcium Salt: A calcium salt version with similar applications.

    Cyclamic Acid: The non-labeled version used as an artificial sweetener.

Uniqueness: this compound is unique due to its high deuterium content, making it particularly useful in precise analytical applications. Its stability and distinct mass difference from the non-labeled version provide significant advantages in research settings.

Properties

Molecular Formula

C6H12NNaO3S

Molecular Weight

212.29 g/mol

IUPAC Name

sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate

InChI

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D;

InChI Key

UDIPTWFVPPPURJ-YSKAWFRQSA-M

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+]

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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